6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine
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Overview
Description
6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine is a complex organic compound that features a unique structure combining a bromopyrimidine moiety with a piperidine ring and a methylpurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dehalogenated product .
Scientific Research Applications
6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to these targets, while the piperidine and methylpurine components contribute to the overall activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
- 6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Uniqueness
What sets 6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
6-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN7O/c1-23-10-22-13-14(23)20-9-21-15(13)24-4-2-3-11(7-24)8-25-16-18-5-12(17)6-19-16/h5-6,9-11H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSMNIIPCRDNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC(C3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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